2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a chemical compound belonging to the class of thiophene derivatives Thiophene is a heterocyclic aromatic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:
Formation of 3-(thiophen-3-yl)-1H-pyrazole: This can be achieved by reacting thiophene-3-carbaldehyde with hydrazine hydrate under acidic conditions.
Conversion to Acetaldehyde Derivative: The resulting pyrazole is then subjected to a formylation reaction using reagents such as formic acid or formyl chloride to introduce the acetaldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also play a crucial role in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid, thiophene-3-one.
Reduction: Thiophene-3-ol, thiophene-3-amine.
Substitution: Various substituted thiophenes depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Material Science: The compound is used in the creation of advanced materials, including conductive polymers and organic semiconductors.
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-(Thiophen-3-yl)ethanol: A related compound with an alcohol functional group instead of acetaldehyde.
3-(Thiophen-3-yl)-1H-pyrazole: The core structure without the acetaldehyde group.
Thiophene-3-carboxylic acid: A thiophene derivative with a carboxylic acid group.
Uniqueness: 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its specific combination of the pyrazole ring and the acetaldehyde group, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Biological Activity
Overview
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound belonging to the thiophene derivatives class. Its unique structure, featuring a thiophene ring and a pyrazole moiety, suggests potential biological activities that are of significant interest in medicinal chemistry and material science. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves:
- Formation of Pyrazole : Reacting thiophene-3-carbaldehyde with hydrazine hydrate under acidic conditions to form 3-(thiophen-3-yl)-1H-pyrazole.
- Acetaldehyde Introduction : Using formic acid or formyl chloride to introduce the acetaldehyde group via formylation reactions.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂OS |
Molecular Weight | 196.24 g/mol |
CAS Number | 2091214-92-3 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives showed effectiveness against Candida glabrata and Candida krusei .
- Antioxidant Properties : A study utilizing the ABTS assay indicated moderate antioxidant activity for related compounds, suggesting that this class of compounds could be beneficial in mitigating oxidative damage .
- Medicinal Chemistry Applications : The compound serves as a building block for synthesizing pharmaceuticals targeting inflammation and cancer. Its unique structure allows for modifications that can enhance biological activity .
- Material Science Applications : Due to its electronic properties, this compound is also explored in the development of organic semiconductors and conductive polymers .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
Compound | Biological Activity |
---|---|
2-(Thiophen-3-yl)ethanol | Moderate antimicrobial activity |
3-(Thiophen-3-yl)-1H-pyrazole | Potential anti-inflammatory effects |
Thiophene derivatives with carboxylic groups | Enhanced antioxidant properties |
Properties
IUPAC Name |
2-(3-thiophen-3-ylpyrazol-1-yl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-4-11-3-1-9(10-11)8-2-6-13-7-8/h1-3,5-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYVROICDBHJDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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